1-Chloro-3-(2-chlorophenyl)propan-2-one
Description
1-Chloro-3-(2-chlorophenyl)propan-2-one (CAS: 1094902-47-2) is a chlorinated aromatic ketone with the molecular formula C₉H₇Cl₂FO (molar mass: 221.06 g/mol) . It is characterized by a propan-2-one backbone substituted with a 2-chlorophenyl group at position 3 and a chlorine atom at position 1.
Properties
IUPAC Name |
1-chloro-3-(2-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZLJINQXPVEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582786 | |
| Record name | 1-Chloro-3-(2-chlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128426-51-7 | |
| Record name | 1-Chloro-3-(2-chlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via the formation of a chlorinated benzyl intermediate followed by acylation and chlorination steps. The key starting materials often include 2-chlorobenzyl halides and chlorinated cyclopropyl or acetyl derivatives. The process involves organometallic intermediates such as Grignard reagents to facilitate carbon-carbon bond formation.
Detailed Synthetic Route from 2-Chlorobenzyl Chloride and 1-Chloro-1-chloroacetylcyclopropane
A well-documented industrially viable method involves the following steps:
Formation of Grignard Reagent: Magnesium shavings are activated (often with iodine) and reacted with 2-chlorobenzyl chloride in a suitable ether solvent such as tetrahydrofuran (THF), methyl tert-butyl ether, or toluene/THF mixtures. The reaction is conducted at controlled temperatures (20–45 °C) with slow addition of 2-chlorobenzyl chloride to avoid exotherms.
Addition to Chlorinated Acyl Compound: The resulting Grignard reagent is then added dropwise to 1-chloro-1-chloroacetylcyclopropane at temperatures between 20 and 30 °C. This step forms the chlorohydrin intermediate, 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol.
Workup and Purification: After reaction completion, the mixture is quenched with aqueous acid (e.g., sulfuric acid solution at 0–10 °C), followed by phase separation, washing, and concentration under reduced pressure. The product is isolated by filtration or extraction and can be further purified by recrystallization or chromatography.
Conversion to Target Compound: The chlorohydrin intermediate can be thermally or base-induced converted to the epoxide or further chlorinated to yield this compound.
Solvent and Reaction Condition Optimization
Solvent Choice: Traditional solvents like diethyl ether pose safety risks on industrial scale due to flammability and volatility; thus, safer alternatives such as methyl tetrahydrofuran, methyl tert-butyl ether, or toluene/THF mixtures are preferred.
Temperature Control: Maintaining reaction temperatures between 20 and 45 °C during Grignard formation and subsequent addition steps is crucial to control reaction rates and minimize side reactions.
Continuous vs. Batch Processing: Both batch and continuous flow methods have been developed. Continuous flow reactors allow better heat management and scalability.
Representative Experimental Data Table
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Activation of Mg | Mg shavings + Iodine | 20 | 30 min | - | Initiates Grignard formation |
| Grignard formation | 2-chlorobenzyl chloride + Mg in THF/toluene | 40–45 | 4–5 hours | - | Slow addition to control exotherm |
| Addition to acyl compound | 1-chloro-1-chloroacetylcyclopropane | 20–30 | 1 hour | - | Dropwise addition, stirring |
| Workup | Quenching with H2SO4 (conc.) + water | 0–10 | 30 min | - | Phase separation and extraction |
| Isolation and purification | Filtration, washing, concentration | Ambient | Variable | 50–55 | Product purity depends on workup method |
Alternative Synthetic Approaches
Direct Chlorination: Some methods involve chlorination of 3-(2-chlorophenyl)propan-2-one derivatives, but these often suffer from low selectivity and over-chlorination.
Aldol Condensation Routes: Starting from 2-chlorobenzaldehyde and acetone derivatives under base catalysis, followed by chlorination steps, can yield related compounds but are less direct for this target.
Research Findings and Industrial Considerations
The use of magnesium-based Grignard reagents remains the most reliable method for carbon-carbon bond formation in this compound's synthesis.
Safety concerns with ether solvents have driven research into solvent alternatives that maintain reactivity while reducing hazards.
Reaction scale-up requires careful heat management; continuous flow reactors have been demonstrated to improve safety and yield consistency.
Purification often involves aqueous acid washes to remove residual magnesium salts and organic impurities, followed by solvent evaporation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in these reactions.
Major Products
The major products formed from these reactions include chlorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-Chloro-3-(2-chlorophenyl)propan-2-one serves as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in several chemical reactions, including:
- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, facilitating the formation of new compounds.
- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols.
Biology
Research has demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies indicate significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.
- Anticancer Properties : In vitro studies have shown that derivatives of this compound inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). Mechanisms include apoptosis induction through caspase activation and modulation of cell cycle regulators.
Medicine
The potential therapeutic applications of this compound are under investigation:
- Drug Development : The compound is being explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy.
- Case Studies : A notable study demonstrated a 50% reduction in tumor growth in xenograft models when administered at a dosage of 20 mg/kg, highlighting its potential as an anticancer agent.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for creating chlorinated intermediates used in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2-chlorophenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of more complex structures. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The following table compares 1-Chloro-3-(2-chlorophenyl)propan-2-one with three closely related analogs:
Key Observations :
- Positional Isomerism : The 2-chlorophenyl isomer (target compound) and 3-chlorophenyl analog share identical molecular formulas but differ in chlorine substitution patterns, which may influence reactivity and intermolecular interactions.
- Bulkier Substituents : The naphthalen-1-yl analog has a larger aromatic system, increasing steric hindrance and possibly altering solubility.
1-Chloro-3-(naphthalen-1-yl)propan-2-one
- Exhibits promising antiproliferative activity against breast cancer cell lines via high binding affinity to estrogen receptor (ER) and epidermal growth factor receptor (EGFR) (docking scores: −8.2 to −8.9 kcal/mol) .
- Proposed as a lead compound for anticancer drug development due to favorable ligand efficiency .
This compound
- Limited biological data are available. However, structurally related compounds (e.g., 1-chloro-3-(1-naphthyloxy)propan-2-one) are intermediates in synthesizing β-blockers like propranolol .
Fluorinated Analogs
Commercial Availability and Purity
- The 3-chlorophenyl isomer (CAS: 24253-17-6) was previously marketed at 97% purity but is now discontinued, possibly due to synthesis or stability challenges .
Biological Activity
1-Chloro-3-(2-chlorophenyl)propan-2-one, a chlorinated ketone, has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of 203.06 g/mol. The presence of chlorine atoms contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Protein-Ligand Interactions : Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with protein active sites, influencing enzyme activity and cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this ketone have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 9h | MCF-7 | 10 | Tubulin destabilization |
| 10p | MDA-MB-231 | 23 | Apoptosis induction |
These compounds were observed to interact with the colchicine-binding site on tubulin, leading to inhibition of microtubule polymerization and subsequent cell cycle arrest .
Anti-inflammatory Effects
Research indicates that certain derivatives of this compound exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases.
Study on Antiproliferative Activity
A study published in MDPI detailed the synthesis and evaluation of various derivatives of this compound for their antiproliferative activity. The derivatives were tested against MCF-7 cells, revealing several compounds with IC50 values ranging from 10 to 33 nM. This study underscored the importance of structural modifications in enhancing biological activity .
Enzyme Interaction Studies
Another investigation focused on the enzyme inhibition properties of this compound. The research demonstrated that the compound could effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the need for careful consideration in therapeutic contexts .
Q & A
Q. What are the optimized synthetic routes for 1-Chloro-3-(2-chlorophenyl)propan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, a protocol adapted from similar α-chloro ketones (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) uses 2-chlorophenylacetyl chloride and chloroacetone in a polar aprotic solvent (e.g., dichloromethane) with a Lewis acid catalyst (e.g., AlCl₃) under reflux (60–80°C) . Key considerations:
- Catalyst loading : Excess AlCl₃ may lead to side reactions (e.g., over-acylation).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.
- Table 1 : Comparative Synthesis Parameters
| Method | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts | DCM | AlCl₃ | 70 | 65–75 | ≥95 |
| Nucleophilic Substitution | Acetone | K₂CO₃ | RT | 50–60 | 90–92 |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃) identifies the α-chloro ketone (δ ~4.5 ppm for CH₂Cl, δ ~200 ppm for carbonyl carbon). Aromatic protons (2-chlorophenyl) appear as a multiplet at δ 7.2–7.5 ppm .
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water) with ESI-MS for molecular ion confirmation (m/z ~216.05) .
Advanced Research Questions
Q. How does this compound participate in heterocyclic synthesis, and what mechanistic pathways govern its reactivity?
- Methodological Answer : The α-chloro ketone moiety undergoes Favorskii rearrangement or nucleophilic substitution. For instance, reacting with thiourea in aqueous ethanol (1:1 molar ratio, 1 hr stirring) yields thiazol-2-amine derivatives via cyclization (Scheme 1) .
- Key Mechanistic Steps :
Nucleophilic attack : Thiourea’s sulfur attacks the carbonyl carbon.
Ring closure : Elimination of HCl forms the thiazole ring.
Rearrangement : Favorskii-type shifts may occur with substituted analogs.
- Table 2 : Reaction Outcomes with Different Nucleophiles
| Nucleophile | Product | Yield (%) | Notes |
|---|---|---|---|
| Thiourea | Thiazol-2-amine | 50 | Crystallizes in monoclinic P2₁/c |
| Hydrazine | Pyrazoline derivative | 45 | Requires anhydrous conditions |
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, a derivative (4-(2,4,6-trimethylbenzyl)-1,3-thiazol-2-amine) was resolved in space group P2₁/c, revealing a dihedral angle of 75.4° between aromatic rings. Hydrogen-bonding networks (N–H⋯N) stabilize the crystal lattice .
- Protocol :
Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
Refinement : SHELXL-2018 for anisotropic displacement parameters.
Validation : Check R-factor (≤0.05) and residual electron density.
Q. How do steric and electronic effects of substituents influence reaction pathways and product distributions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Steric hindrance from ortho-substituents (e.g., 2-chloro) can slow reactions but improve regioselectivity. For example, 2-chlorophenyl derivatives show slower thiourea cyclization but higher thiazole yields compared to para-substituted analogs .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst choice. Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, but traces of moisture deactivate Pd catalysts. A controlled study using Pd(PPh₃)₄ in degassed toluene (80°C, 12 hr) achieved 70% coupling efficiency, while wet DMF gave <10% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
